molecular formula C11H21NO2 B12828216 tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate

tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate

Cat. No.: B12828216
M. Wt: 199.29 g/mol
InChI Key: MDFWHHAKFURWJC-IUCAKERBSA-N
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Description

tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is often used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate typically involves the reaction of (1S,3S)-3-aminocyclohexane-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate moiety can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

  • tert-Butyl (1S,3S)-3-aminocyclopentylcarbamate
  • tert-Butyl (1S,3S)-3-aminocyclobutane-1-carboxylate
  • tert-Butyl (1S,3S)-3-aminocyclohexylcarbamate

Comparison: tert-Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of the cyclohexane ring, which provides greater stability and rigidity compared to cyclopentyl and cyclobutane analogs. This stability makes it particularly useful in applications requiring robust protecting groups .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl (1S,3S)-3-aminocyclohexane-1-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3/t8-,9-/m0/s1

InChI Key

MDFWHHAKFURWJC-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1CCC[C@@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)N

Origin of Product

United States

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